

A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 4-Octyne

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Compound of Interest

Compound Name: 4-Octyne

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This guide provides a detailed comparison of experimental and computationally predicted spectroscopic data for **4-octyne**. By presenting Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data side-by-side, this document aims to offer a comprehensive resource for the structural elucidation and verification of this compound. The methodologies for key spectroscopic experiments are also detailed to support reproducibility and further investigation.

Spectroscopic Data Comparison

The following tables summarize the experimental and calculated spectroscopic data for **4-octyne**. Experimental values have been sourced from established chemical databases, while the calculated data were generated using predictive algorithms.

Table 1: Infrared (IR) Spectroscopy Data

Feature	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)	Notes
C-H Stretch (sp ³)	2965, 2935, 2875	2960-2850	Typical for alkyl C-H bonds.
C≡C Stretch	Weak or absent	~2230	The symmetrical nature of 4-octyne results in a very small change in dipole moment during the C≡C stretching vibration, leading to a weak or absent peak in the experimental spectrum. [1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

Protons	Experimental Chemical Shift (ppm)	Calculated Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ -C≡	~2.14	~2.20	Triplet	4H
-CH ₂ -CH ₃	~1.48	~1.55	Sextet	4H
-CH ₃	~0.98	~0.95	Triplet	6H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon	Experimental Chemical Shift (ppm)	Calculated Chemical Shift (ppm)
C≡C	~80.6	~80.0
-CH ₂ -C≡	~19.1	~19.5
-CH ₂ -CH ₃	~22.8	~22.5
-CH ₃	~13.5	~13.0

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers aiming to reproduce these results.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-octyne**.

Methodology:

- Sample Preparation: A thin film of neat **4-octyne** was prepared between two potassium bromide (KBr) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.
- Data Acquisition:
 - A background spectrum of the KBr plates was recorded.
 - The sample was placed in the spectrometer's sample holder.
 - The spectrum was acquired over a range of 4000-400 cm^{-1} .
 - To improve the signal-to-noise ratio, 16 to 32 scans were co-added.
 - The final spectrum is presented as transmittance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton environments within **4-octyne**.

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Approximately 5-10 mg of **4-octyne** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer was utilized.
- Data Acquisition:
 - The spectrometer was locked onto the deuterium signal of the CDCl₃.
 - The magnetic field was shimmed to achieve homogeneity.
 - A standard one-pulse sequence was used to acquire the spectrum.
 - Key parameters included a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

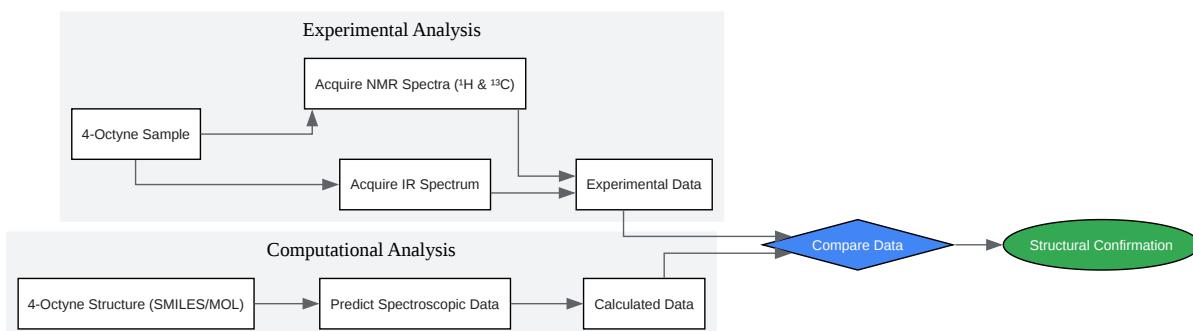
¹³C NMR Spectroscopy Protocol:

- Sample Preparation: The same sample prepared for ¹H NMR was used.
- Instrumentation: A 100 MHz NMR spectrometer (or a 400 MHz spectrometer operating at a ¹³C frequency of 100 MHz) was employed.
- Data Acquisition:
 - A proton-decoupled pulse sequence was used to simplify the spectrum to single peaks for each unique carbon.
 - The spectral width was set to approximately 0-100 ppm.
 - A longer relaxation delay (e.g., 2-5 seconds) was used to ensure accurate integration, although not strictly necessary for qualitative analysis.

- A significantly larger number of scans (e.g., 128 to 1024) was required due to the low natural abundance of the ^{13}C isotope.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for comparing experimental and calculated spectroscopic data, a crucial process in chemical structure verification.



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Caption: Workflow for comparing experimental and calculated spectroscopic data.

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References

- 1. orgchemboulder.com [orgchemboulder.com]

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